molecular formula C31H29N3O5S2 B12010522 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide

2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12010522
M. Wt: 587.7 g/mol
InChI Key: ATKFMOOUPUQUJY-DQSJHHFOSA-N
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Description

  • This compound is a complex organic molecule with a long name, but let’s break it down. It contains an indole core, a thiazolidinone ring, and various substituents.
  • The indole moiety is a common structural motif found in many natural products and pharmaceuticals.
  • The thiazolidinone ring contributes to the compound’s overall stability and reactivity.
  • Overall, this compound exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general insights:
      • One potential approach involves the condensation of an appropriate indole derivative with a thiazolidinone precursor.
      • The reaction conditions would likely involve suitable solvents, catalysts, and temperature control.
      • Industrial production methods would depend on the compound’s demand and commercial viability.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Oxidation: Oxidative processes could modify the indole or thiazolidinone portions.

        Reduction: Reduction reactions might target specific functional groups.

        Substitution: Substituents on the phenyl rings could be replaced.

    • Common reagents and conditions would vary based on the specific reaction type.
    • Major products would depend on the reaction conditions and starting materials.
  • Scientific Research Applications

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.

      Medicine: It could serve as a lead compound for drug development, targeting specific diseases.

      Industry: Its unique structure might find applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, specific information on the compound’s mechanism of action is not readily available.
    • researchers would explore its binding to cellular targets, signaling pathways, and potential therapeutic effects.
  • Comparison with Similar Compounds

    • Similar compounds with indole and thiazolidinone moieties exist, but this specific compound’s uniqueness lies in its precise substitution pattern.
    • Similar Compounds:

    Properties

    Molecular Formula

    C31H29N3O5S2

    Molecular Weight

    587.7 g/mol

    IUPAC Name

    2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2,4-dimethylphenyl)acetamide

    InChI

    InChI=1S/C31H29N3O5S2/c1-18-9-11-22(19(2)15-18)32-26(35)17-34-23-8-6-5-7-21(23)27(29(34)36)28-30(37)33(31(40)41-28)14-13-20-10-12-24(38-3)25(16-20)39-4/h5-12,15-16H,13-14,17H2,1-4H3,(H,32,35)/b28-27-

    InChI Key

    ATKFMOOUPUQUJY-DQSJHHFOSA-N

    Isomeric SMILES

    CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O)C

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O)C

    Origin of Product

    United States

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